(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
The title compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 3-methoxyphenyl group at position 3 and a conjugated (2E)-2-methyl-3-phenylprop-2-enylidene moiety at position 3. Its Z-configuration at the C5═C bond and E-configuration in the propenylidene side chain are critical for its stereoelectronic properties. Rhodanine derivatives are pharmacologically significant, often investigated for antimicrobial, antiviral, and anticancer activities due to their ability to modulate enzyme targets like protein tyrosine phosphatases .
Properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c1-14(11-15-7-4-3-5-8-15)12-18-19(22)21(20(24)25-18)16-9-6-10-17(13-16)23-2/h3-13H,1-2H3/b14-11+,18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKWIOSGPNYSPS-UJUKKVGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Variations in the Benzylidene/Phenyl Moiety
Structural analogs differ primarily in substituents on the benzylidene ring or the N3-phenyl group. Key examples include:
Key Observations :
- Electron-Withdrawing/Donating Groups : Methoxy groups (e.g., in the target compound and IV) enhance solubility and stabilize resonance structures, whereas hydroxy groups (II, III) enable hydrogen bonding, influencing crystal packing .
- Steric Effects : Bulky substituents like 2-methyl (I) or 4-ethoxy (V) disrupt planarity, reducing π-π stacking but increasing hydrophobic interactions .
Key Observations :
Crystallographic and Stability Features
Crystal structures reveal stabilization via hydrogen bonding and π-interactions:
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
- Continuous flow reactors : Enhance control over exothermic reactions, improving reproducibility .
- Catalysts : Use of piperidine or triethylamine for efficient cyclization .
Q. Table 1: Synthesis Optimization Methods
| Method | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Microwave-assisted | 100°C, DMF, 30 min | +20% | |
| Flow reactors | Ethanol, 60°C, 0.5 mL/min | +15% | |
| Piperidine catalysis | Anhydrous THF, reflux | +10% |
Basic: Which analytical techniques are essential for characterizing the compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and Z/E isomerism of the ene group .
- HPLC : Purity analysis using C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 452.1 vs. calculated 452.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolidinone core .
Advanced: How to resolve contradictions in reported biological activities of the compound?
Answer: Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity with fixed incubation times) .
- Structural analogs : Compare bioactivities of derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl reduces anticancer activity by 30%) .
- Solubility factors : DMSO concentration >1% may inhibit enzyme targets; use lower concentrations or alternative solvents .
Q. Table 2: Bioactivity Comparison of Analogues
| Substituent | IC50 (μM, Cancer Cells) | Reference |
|---|---|---|
| 3-Methoxyphenyl | 12.5 ± 1.2 | |
| 4-Fluorophenyl | 16.8 ± 2.1 | |
| 3-Nitrophenyl | >50 (Inactive) |
Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for derivatives?
Answer:
Systematic substitution : Modify substituents on the phenyl or pyrazole rings to assess electronic effects .
Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., thioxo group interactions with kinases) .
In silico docking : Predict binding modes to targets like COX-2 or EGFR using AutoDock Vina .
Q. Key Findings :
- Methoxy position : 3-Methoxy enhances solubility but reduces metabolic stability .
- Ene group geometry : (2E)-configuration improves target affinity by 40% compared to (2Z) .
Basic: What purification methods yield high-purity compound?
Answer:
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for isomer separation .
- Prep-HPLC : Gradient elution (10–90% acetonitrile) isolates >98% pure product .
Advanced: How to design experiments to elucidate the mechanism of action?
Answer:
Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based kits .
Cellular pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., Kd = 2.3 μM for COX-2) .
Basic: What are common functional group transformations applicable to the compound?
Answer:
- Alkylation : React with allyl bromide to introduce propenyl groups .
- Acylation : Use acetic anhydride to modify the thiazolidinone nitrogen .
- Oxidation : Convert thioxo to sulfone groups with mCPBA for solubility studies .
Advanced: How to address stability issues during experimental storage?
Answer:
- pH control : Store in neutral buffers (pH 7.4) to prevent hydrolysis of the ene group .
- Light sensitivity : Use amber vials to avoid photodegradation of the thioxo moiety .
- Lyophilization : Increase shelf life to >6 months at -20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
